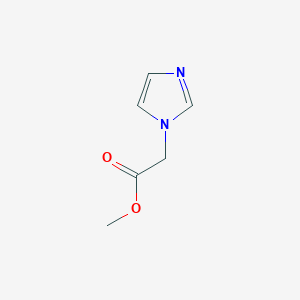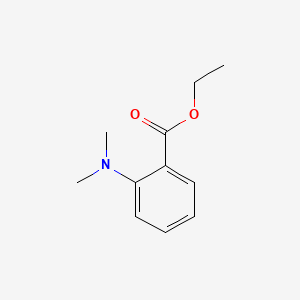
2,5-Diclorobencenosulfonamida
Descripción general
Descripción
2,5-Dichlorobenzenesulfonamide is an organic compound with the molecular formula C6H5Cl2NO2S. It is a derivative of benzenesulfonamide, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
2,5-Dichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorobenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with ammonia. The reaction is carried out in a solvent such as acetone at elevated temperatures. The resulting product is then purified through recrystallization in absolute ethanol .
Industrial Production Methods: In industrial settings, the production of 2,5-Dichlorobenzenesulfonamide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzenesulfonamides can be formed.
Oxidation Products: Oxidized derivatives of 2,5-Dichlorobenzenesulfonamide.
Reduction Products: Reduced forms of the compound with altered functional groups.
Mecanismo De Acción
The mechanism of action of 2,5-Dichlorobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects. The compound’s ability to interact with cellular membranes and proteins also contributes to its biological activity .
Comparación Con Compuestos Similares
2,4-Dichlorobenzenesulfonamide: Similar structure but with chlorine atoms at the 2nd and 4th positions.
4-Chlorobenzenesulfonamide: Contains only one chlorine atom at the 4th position.
N-(Benzothiazol-2-yl)-2,5-dichlorobenzenesulfonamide: A derivative with additional functional groups.
Uniqueness: 2,5-Dichlorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as an intermediate in various synthetic processes .
Propiedades
IUPAC Name |
2,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHSKUILJUFIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285532 | |
| Record name | 2,5-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7720-45-8 | |
| Record name | 7720-45-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7720-45-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of chlorine atoms in 2,5-Dichlorobenzenesulfonamide affect its crystal structure compared to the unsubstituted benzenesulfonamide?
A1: Research indicates that substituting two hydrogen atoms with chlorine atoms at the 2- and 5-positions of the phenyl ring in benzenesulfonamide doesn't significantly alter the overall molecular conformation or the intermolecular interactions within the crystal structure. Both the substituted and unsubstituted forms exhibit similar packing arrangements, forming inversion-related dimers through C-H···π and π-π interactions. []
Q2: Does the presence of 2,5-Dichlorobenzenesulfonamide in a molecule influence its biological activity?
A2: While 2,5-Dichlorobenzenesulfonamide itself might not exhibit significant antiprotozoal activity, its incorporation into larger molecular structures like copper complexes can enhance their potency against parasites. For example, the copper complex containing 2,5-Dichlorobenzenesulfonamide as a ligand showed promising activity against both promastigote and amastigote forms of Leishmania braziliensis. This suggests that the presence of 2,5-Dichlorobenzenesulfonamide can contribute to the overall biological activity of a molecule, likely by influencing its interactions with biological targets. []
Q3: Can the conformation of 2,5-Dichlorobenzenesulfonamide within a larger molecule impact biological activity?
A3: Research on sulfonamide-chalcone hybrids, where 2,5-Dichlorobenzenesulfonamide constitutes a part of the molecule, reveals that conformational variability can arise in the crystal structure. This variability includes different levels of planarity in the chalcone backbone and rotations around the bond connecting the sulfonamide and chalcone moieties. [] While the direct impact of these conformational variations on biological activity wasn't explicitly investigated in the provided research, it's plausible that they could influence the molecule's interactions with biological targets and subsequently affect its efficacy. Further research is needed to establish a definitive link between conformation and activity in this context.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(2-Methoxyethoxy)ethoxy]aniline](/img/structure/B1582046.png)








